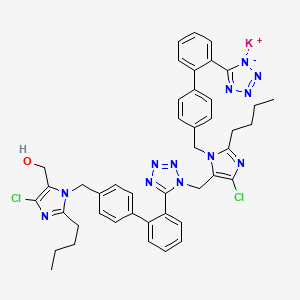

N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Losartan Related Compound D is a derivative of losartan, which is an angiotensin II receptor antagonist commonly used to treat high blood pressure and protect the kidneys from damage due to diabetes. Losartan Related Compound D is often used as a reference standard in pharmaceutical research and quality control to ensure the purity and potency of losartan formulations .

Métodos De Preparación

The synthesis of Losartan Related Compound D involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . Industrial production methods typically involve blending losartan with other excipients, followed by dry compression, milling, and screening to obtain granules, which are then compressed into tablets and coated .

Análisis De Reacciones Químicas

Losartan Related Compound D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, triethylamine hydrochloride, and organotin reagents. The major products formed from these reactions include different isomers and derivatives of losartan, which are used to study the pharmacokinetics and pharmacodynamics of the drug .

Aplicaciones Científicas De Investigación

Losartan Related Compound D is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for quality control and assay development. In biology and medicine, it is used to study the pharmacological effects of losartan and its metabolites, as well as to investigate the molecular mechanisms underlying its therapeutic effects. In the pharmaceutical industry, it is used to ensure the consistency and quality of losartan formulations .

Mecanismo De Acción

Losartan Related Compound D, like losartan, exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictor and aldosterone-secreting effects. This leads to the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart. The molecular targets involved include the AT1 receptor and various signaling pathways associated with blood pressure regulation .

Comparación Con Compuestos Similares

Losartan Related Compound D is unique among angiotensin II receptor antagonists due to its specific chemical structure and pharmacological properties. Similar compounds include other angiotensin II receptor blockers such as valsartan, irbesartan, and candesartan. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications. Losartan is often preferred for its favorable safety profile and efficacy in treating hypertension and protecting kidney function .

Propiedades

Número CAS |

212316-86-4 |

|---|---|

Fórmula molecular |

C44H43Cl2KN12O |

Peso molecular |

865.9 g/mol |

Nombre IUPAC |

potassium;[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |

InChI |

InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1 |

Clave InChI |

FBCPKWKZRZPCIR-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)

![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)